



Application Note: SR 16832 in TR-FRET Coactivator Recruitment Assays

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Compound of Interest		
Compound Name:	SR 16832	
Cat. No.:	B15544205	Get Quote

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Introduction

SR 16832 is a potent, dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which solely target the primary ligand-binding pocket, SR 16832 is a "bitopic" inhibitor. It is designed to engage both the orthosteric and a recently identified allosteric site within the PPARy ligand-binding domain (LBD).[1][3] This dual inhibitory mechanism provides a more complete and robust blockade of PPARy activation.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays are a powerful tool to characterize the activity of PPARy modulators like **SR 16832**.[1] [4] This application note provides a detailed protocol for utilizing a TR-FRET assay to measure the inhibitory effect of **SR 16832** on PPARy coactivator recruitment and presents comparative data for **SR 16832** and other common PPARy antagonists.

Principle of TR-FRET Coactivator Recruitment Assay

The TR-FRET coactivator recruitment assay is a homogeneous, proximity-based assay that measures the interaction between the PPARy LBD and a coactivator peptide. The assay relies



on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein) when they are brought into close proximity.

In the context of a PPARy coactivator assay:

- The PPARy LBD is tagged, often with Glutathione-S-Transferase (GST).
- A Terbium-labeled anti-GST antibody serves as the donor fluorophore.
- A coactivator peptide (containing the LXXLL motif) is labeled with an acceptor fluorophore, such as Fluorescein.
- In the presence of a PPARy agonist, the receptor undergoes a conformational change that promotes the recruitment of the coactivator peptide.
- This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
- An antagonist, like SR 16832, will prevent this interaction, leading to a decrease in the FRET signal.

Data Presentation

The following table summarizes the comparative inhibitory effects of **SR 16832**, GW9662, and T0070907 on the recruitment of the TRAP220 coactivator peptide to the PPARy LBD in the presence of the agonist rosiglitazone, as determined by TR-FRET assays.[3]



Compound	Target Site(s)	Effect on Rosiglitazone- Induced TRAP220 Recruitment	Key Findings
SR 16832	Orthosteric (covalent) & Allosteric (occlusion)	Complete inhibition; no detectable increase in TR-FRET signal in the presence of rosiglitazone.	Superior antagonist activity due to dualsite inhibition. Effectively blocks both orthosteric and allosteric activation pathways.[3][4]
GW9662	Orthosteric (covalent)	Partial inhibition; a reduced but still present TR-FRET response to rosiglitazone is observed.	Less effective than SR 16832 at inhibiting agonist-induced coactivator recruitment, likely due to the inability to block the allosteric site.[3]
T0070907	Orthosteric (covalent)	Partial inhibition; similar to GW9662, a reduced TR-FRET response to rosiglitazone is observed.	Demonstrates the limitations of singlesite orthosteric antagonists in completely abolishing PPARy activation.[3]

Experimental Protocols Materials and Reagents

- PPARy LBD (Ligand-Binding Domain): Purified, with a GST tag.
- SR 16832: and other test compounds (e.g., GW9662, T0070907, rosiglitazone) dissolved in DMSO.
- Coactivator Peptide: Fluorescein-labeled TRAP220 peptide.



- TR-FRET Donor: Terbium-labeled anti-GST antibody.
- Assay Buffer: Appropriate buffer for maintaining protein stability and interaction (e.g., TR-FRET buffer from a commercial kit).
- Assay Plates: Low-volume, 384-well black plates.
- Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for Fluorescein).

Assay Protocol for SR 16832 Inhibition

This protocol is for a 20 μ L final assay volume in a 384-well plate. Adjust volumes as necessary based on your specific plate and reagent concentrations.

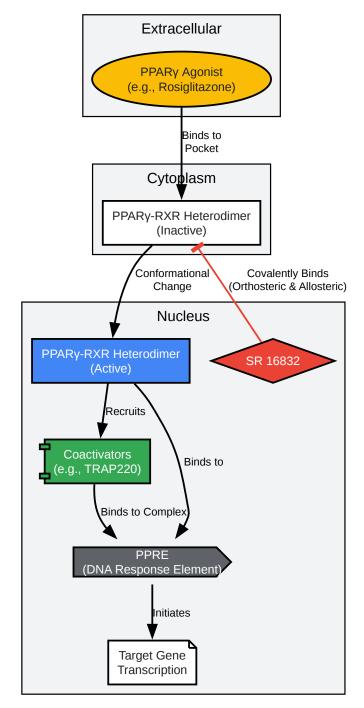
- Compound Preparation:
 - Prepare a serial dilution of SR 16832 and other antagonist compounds in DMSO.
 - Further dilute the compounds in assay buffer to a 2X final concentration.
- Reagent Preparation:
 - Prepare a master mix of PPARy LBD and Terbium-labeled anti-GST antibody in assay buffer.
 - Prepare a solution of Fluorescein-labeled TRAP220 coactivator peptide and the agonist (rosiglitazone) in assay buffer. The agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
- Assay Assembly:
 - \circ Add 10 μ L of the 2X antagonist solution (or DMSO vehicle control) to the appropriate wells of the 384-well plate.
 - \circ Add 5 µL of the PPARy LBD/Terbium-antibody mix to all wells.



- Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the antagonist to bind to PPARy.
- Add 5 μL of the Fluorescein-TRAP220/agonist mix to all wells to initiate the recruitment reaction.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 1-4 hours, protected from light.
 - Measure the TR-FRET signal on a compatible plate reader. Set the excitation to 340 nm and record emissions at 495 nm (donor) and 520 nm (acceptor).
- Data Analysis:
 - o Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
 - Normalize the data to controls (e.g., 0% inhibition for agonist-only wells, 100% inhibition for no-agonist wells).
 - Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations



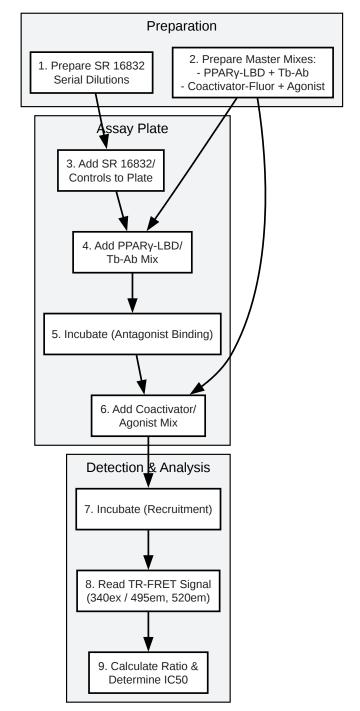


PPARy Signaling Pathway and SR 16832 Inhibition

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Caption: PPARy signaling and the inhibitory action of SR 16832.



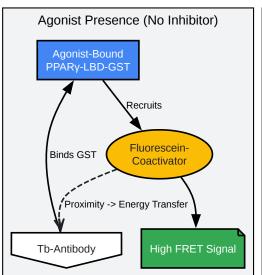


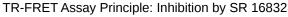
TR-FRET Coactivator Recruitment Assay Workflow for SR 16832

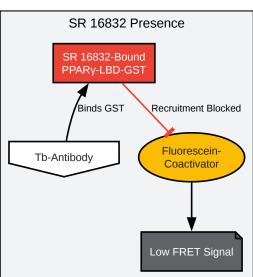
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Caption: Experimental workflow for the **SR 16832** TR-FRET assay.









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Caption: Principle of TR-FRET inhibition by **SR 16832**.

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